5-[(4-Benzylpiperazin-1-yl)sulfonyl]pyridine-2-thiol

Catalog No.
S3718397
CAS No.
852916-96-2
M.F
C16H19N3O2S2
M. Wt
349.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[(4-Benzylpiperazin-1-yl)sulfonyl]pyridine-2-thi...

CAS Number

852916-96-2

Product Name

5-[(4-Benzylpiperazin-1-yl)sulfonyl]pyridine-2-thiol

IUPAC Name

5-(4-benzylpiperazin-1-yl)sulfonyl-1H-pyridine-2-thione

Molecular Formula

C16H19N3O2S2

Molecular Weight

349.5 g/mol

InChI

InChI=1S/C16H19N3O2S2/c20-23(21,15-6-7-16(22)17-12-15)19-10-8-18(9-11-19)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,17,22)

InChI Key

FQBIEZWSRLMUKG-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CNC(=S)C=C3

solubility

>52.4 [ug/mL]

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CNC(=S)C=C3

5-[(4-Benzylpiperazin-1-yl)sulfonyl]pyridine-2-thiol is a chemical compound characterized by its unique structure, which includes a pyridine ring, a sulfonyl group, and a benzylpiperazine moiety. The molecular formula of this compound is C₁₆H₁₉N₃O₂S₂, with a molecular weight of 349.47 g/mol. The presence of the thiol (-SH) group at the 2-position of the pyridine ring enhances its reactivity and potential biological activity, making it an interesting subject for research in medicinal chemistry and pharmacology .

The chemical reactivity of 5-[(4-benzylpiperazin-1-yl)sulfonyl]pyridine-2-thiol can be attributed to several functional groups present in its structure:

  • Nucleophilic Substitution: The thiol group can undergo nucleophilic substitution reactions, making it useful in bioconjugation and labeling applications.
  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
  • Condensation Reactions: The sulfonyl group can participate in condensation reactions with various nucleophiles, leading to the formation of new compounds .

Research indicates that compounds containing thiol and sulfonyl groups exhibit diverse biological activities. 5-[(4-Benzylpiperazin-1-yl)sulfonyl]pyridine-2-thiol has shown potential in:

  • Antimicrobial Activity: Some studies suggest that similar compounds exhibit antibacterial and antifungal properties.
  • CNS Activity: The piperazine moiety is known for its central nervous system activity, which may extend to this compound as well.
  • Antioxidant Properties: Thiols are often associated with antioxidant activity, which could contribute to the compound's therapeutic potential .

Several synthesis methods have been reported for 5-[(4-benzylpiperazin-1-yl)sulfonyl]pyridine-2-thiol:

  • Nucleophilic Substitution: Starting from 4-benzylpiperazine and a suitable sulfonyl chloride, the reaction can yield the desired compound through nucleophilic attack by the piperazine nitrogen on the electrophilic sulfur.
  • Thiol Addition: The introduction of the thiol group can be achieved through a reaction involving pyridine derivatives and thiolating agents.
  • Multistep Synthesis: A more complex synthesis may involve multiple steps including protection-deprotection strategies for functional groups to ensure selective reactions .

5-[(4-Benzylpiperazin-1-yl)sulfonyl]pyridine-2-thiol has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting various diseases.
  • Diagnostics: The thiol group allows for bioconjugation with fluorescent labels or other markers for imaging purposes.
  • Research Tools: It can be utilized in biochemical assays to study enzyme activity or protein interactions due to its reactive functional groups .

Studies focusing on the interactions of 5-[(4-benzylpiperazin-1-yl)sulfonyl]pyridine-2-thiol with biological targets are essential for understanding its mechanism of action. Initial findings suggest:

  • Protein Binding: The compound may bind to specific proteins or enzymes, influencing their activity.
  • Receptor Interaction: Given its structural similarity to known psychoactive compounds, it may interact with neurotransmitter receptors, warranting further investigation into its effects on the central nervous system .

Several compounds share structural similarities with 5-[(4-benzylpiperazin-1-yl)sulfonyl]pyridine-2-thiol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-(4-Ethylpiperazin-1-yl)-2-thiolContains ethyl instead of benzylMay exhibit different pharmacological profiles due to alkyl chain variations .
5-(4-Chlorobenzyl)piperazineLacks sulfonyl groupFocuses on different receptor interactions without the sulfonamide functionality.
1-(4-Benzylpiperazin-1-yl)-3-methylthioureaContains a thiourea moietyOffers different reactivity patterns and biological activities compared to thiols.

These compounds highlight the uniqueness of 5-[(4-benzylpiperazin-1-yl)sulfonyl]pyridine-2-thiol due to its specific combination of functional groups that may confer distinct biological properties.

XLogP3

1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

349.09186920 g/mol

Monoisotopic Mass

349.09186920 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-20-2023

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